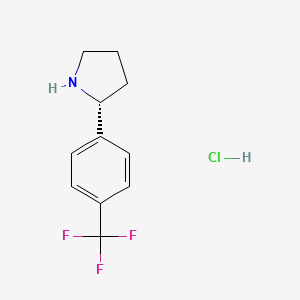

(r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVVDNXOJJAMDE-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of L-lyxo-Nitrone from D-Ribose

The chiral nitrone 10 serves as a pivotal intermediate for constructing the pyrrolidine skeleton. Starting with D-ribose, hydroxyl groups at the 3- and 4-positions are protected as an isopropylidene ketal. Oxidation of the primary alcohol to an aldehyde, followed by condensation with hydroxylamine, generates the nitrone.

Key Reaction Conditions

Organometallic Addition to Install the Trifluoromethylphenyl Group

The nitrone undergoes stereoselective addition with a Grignard or organozinc reagent bearing the 4-trifluoromethylphenyl group. This step determines the (R)-configuration at C2 of the pyrrolidine.

Example Protocol

Reduction and Deprotection

The resulting N-hydroxypyrrolidine is reduced to the amine using Zn/HOAc or catalytic hydrogenation. Acidic cleavage of the isopropylidene group liberates the diol, which is subsequently treated with HCl to form the hydrochloride salt.

Critical Parameters

-

Reduction : Zn dust in acetic acid (90% yield).

-

Deprotection : 2N HCl (rt, 4 h, quantitative).

-

Salt Formation : Precipitation from MeOH/Et<sub>2</sub>O (95% purity).

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling of Halogenated Pyrrolidines

An alternative route involves coupling a 2-iodopyrrolidine intermediate with 4-trifluoromethylphenylboronic acid. This method is advantageous for late-stage diversification but requires prefunctionalized pyrrolidines.

Optimized Conditions

Challenges in Trifluoromethyl Group Incorporation

Direct trifluoromethylation via Cu-mediated coupling (e.g., using CF<sub>3</sub>Cu) is hindered by poor reactivity. Preformed aryl halides with CF<sub>3</sub> groups are preferred, as demonstrated in the synthesis of analogous pyridine derivatives.

Resolution of Racemic Mixtures

Chiral Chromatography

Racemic 2-(4-(trifluoromethyl)phenyl)pyrrolidine is resolved using preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA). This method is cost-prohibitive for large-scale production but achieves >99% ee.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the racemic amine selectively modifies one enantiomer, leaving the desired (R)-isomer unreacted.

Conditions

-

Enzyme : Candida antarctica lipase B.

-

Acyl Donor : Vinyl acetate (rt, 24 h).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactors enhance heat/mass transfer during exothermic steps (e.g., Grignard additions), improving safety and yield consistency.

Case Study

Crystallization-Induced Asymmetric Transformation

In situ racemization of the undesired (S)-isomer during crystallization drives equilibrium toward the (R)-form, achieving 95% ee and 80% yield.

Comparative Analysis of Synthetic Routes

Table 1. Performance Metrics for Key Methods

| Method | Starting Material | Key Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|---|

| Chiral Nitrone Addition | D-Ribose | Nitrone formation, Grignard | 45 | >99 | Moderate |

| Suzuki Coupling | 2-Iodopyrrolidine | Cross-coupling | 55 | 99 | High |

| Enzymatic Resolution | Racemic amine | Kinetic acetylation | 35 | 98 | Low |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

®-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

®-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

provides a list of structurally related compounds with calculated similarity scores (0.00–1.00), where 1.00 denotes identical core structures:

| Compound Name (CAS) | Core Structure | Substituent(s) | Similarity Score | Molecular Weight (g/mol) |

|---|---|---|---|---|

| (R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl (1391407-62-7) | Pyrrolidine | 4-CF₃-phenyl | 1.00 | 251.68 |

| 4-(2-(Trifluoromethyl)phenyl)piperidine HCl (255051-14-0) | Piperidine (6-membered ring) | 2-CF₃-phenyl | 0.77 | 265.71 |

| (R)-2-(4-Fluorophenyl)pyrrolidine HCl (1218935-60-4) | Pyrrolidine | 4-F-phenyl | 0.74 | 201.66 |

| (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl (1381929-21-0) | Pyrrolidine | 5-F, 2-CH₃-phenyl | 0.74 | 215.68 |

Key Observations :

- Ring Size : Replacing pyrrolidine with piperidine (as in 255051-14-0) reduces similarity (0.77) due to altered ring strain and conformational flexibility .

- Substituent Effects : The trifluoromethyl group in the target compound significantly increases molecular weight and lipophilicity compared to fluoro- or methyl-substituted analogs (e.g., 1218935-60-4 and 1381929-21-0) .

Physicochemical and Analytical Data

LCMS and HPLC Profiles

Comparative analytical data from and highlight differences in polarity and stability:

| Compound (Example) | LCMS (m/z) | HPLC Retention Time (min) | Conditions |

|---|---|---|---|

| Target compound (EP 4374877 A2) | 853.0 [M+H]+ | 1.31 | SMD-TFA05 |

| (R)-2-Methyl-1-(3-oxo-...)pyrrolidine ester (EP 4374877 A2) | 531 [M-H]- | 0.88 | SQD-FA05 |

Interpretation :

- The target compound’s higher molecular weight (853 vs. 531) correlates with increased retention time (1.31 vs. 0.88 min), suggesting greater hydrophobicity .

- The trifluoromethyl group’s electron-withdrawing nature may enhance stability under acidic HPLC conditions .

Functional Group Impact

Biological Activity

(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₁H₁₃ClF₃N

- Molecular Weight : 267.68 g/mol

- Structure : Characterized by a pyrrolidine core with a trifluoromethyl-substituted phenyl group.

This unique structure enhances its lipophilicity, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with G protein-coupled receptors (GPCRs) and other molecular targets. These interactions can influence various biochemical pathways, which are still under investigation. The specific mechanisms through which this compound exerts its effects remain to be fully elucidated, but preliminary studies suggest significant pharmacological potential.

Biological Activity and Applications

- Pharmacological Properties :

-

Case Studies :

- In vitro studies have shown that compounds structurally related to this compound can inhibit cancer cell proliferation and migration. For example, similar pyrrolidinone compounds demonstrated significant inhibition of breast cancer cell lines .

- A study on related compounds indicated that structural modifications significantly affect biological activity, suggesting the importance of precise molecular design for desired therapeutic effects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is provided:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₁H₁₃ClF₃N | Contains trifluoromethyl group enhancing lipophilicity |

| (S)-2-(4-methoxyphenyl)pyrrolidine hydrochloride | C₁₁H₁₅ClNO₂ | Methoxy group instead of trifluoromethyl; different stereochemistry |

| 1-(4-fluorophenyl)-2-pyrrolidinone | C₉H₈FNO | Lacks the trifluoromethyl group; different functional group |

The trifluoromethyl substitution is critical as it alters the interaction profile with biological targets compared to other similar compounds.

Research Findings

Recent research highlights the compound's role in various biological contexts:

- Anticancer Activity : Studies have shown that derivatives of pyrrolidinone can inhibit cancer cell proliferation, suggesting that this compound might share similar properties .

- Neuropharmacological Potential : Related compounds have been evaluated for their anticonvulsant properties, indicating a broader spectrum of potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for (R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions, followed by chiral resolution to isolate the (R)-enantiomer. For example, analogs like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine are synthesized via multi-step reactions in dichloromethane with NaOH, followed by column chromatography for purification . For chiral purity, consider using chiral stationary-phase HPLC or enzymatic resolution methods. Ensure intermediates are characterized via NMR and mass spectrometry to confirm structural integrity.

Q. How should researchers characterize the compound’s stereochemical purity and structural identity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare chemical shifts of the pyrrolidine ring protons with literature data to confirm stereochemistry.

- Chiral HPLC : Employ columns like Chiralpak IA/IB to resolve enantiomers and quantify enantiomeric excess (e.g., ≥98% purity as in CAS 1096594-11-4) .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (see analogs in ).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood (P264, P280 protocols) .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste contractors to prevent environmental contamination (as per ).

- Emergency Response : For skin contact, rinse immediately with water (P305+P351+P338) and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?

- Methodological Answer : Apply factorial design to evaluate variables (e.g., temperature, solvent ratio, catalyst loading). For example, use a central composite design to model yield vs. reaction time and temperature. Statistical tools like ANOVA can identify significant factors (see ’s discussion on DOE in chemical technology). Optimize parameters iteratively, reducing trial-and-error approaches by 30–50% .

Q. What computational strategies predict the compound’s reactivity or pharmacological activity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for key reactions (e.g., trifluoromethyl group incorporation) to identify energy barriers .

- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., enzymes or receptors) using software like GROMACS. ICReDD’s hybrid computational-experimental framework ( ) exemplifies this approach.

- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with bioavailability data from analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride in ).

Q. How can enantiomeric impurities be minimized during synthesis?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) to enhance enantioselectivity.

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to detect impurities in real-time .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize to ≥99% enantiomeric purity .

Q. What reactor design considerations apply to continuous-flow synthesis of this compound?

- Methodological Answer :

- Microreactor Systems : Improve heat/mass transfer for exothermic steps (e.g., trifluoromethylation). Use corrosion-resistant materials (e.g., Hastelloy) for halogenated intermediates .

- Residence Time Distribution (RTD) : Optimize flow rates to prevent byproduct formation. Computational fluid dynamics (CFD) simulations can model mixing efficiency .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell line variability or assay conditions.

- Dose-Response Reevaluation : Test the compound across a broader concentration range to identify non-linear effects (e.g., hormesis).

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity (as in pharmacological studies for analogs in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.